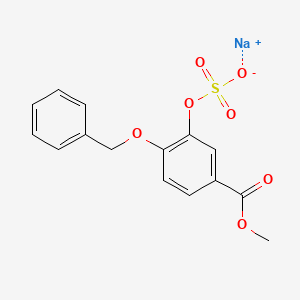

Sodium 2-(benzyloxy)-5-(methoxycarbonyl)phenyl sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound with the InChIKey “WGYFASLUYTXWBO-UHFFFAOYSA-M” is known as potassium hydrogen phthalate. It is a white crystalline solid that is commonly used as a primary standard for acid-base titrations due to its high purity and stability. Potassium hydrogen phthalate is also used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium hydrogen phthalate can be synthesized through the reaction of phthalic anhydride with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where phthalic anhydride is dissolved in water and then reacted with potassium hydroxide to form potassium hydrogen phthalate. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours until the reaction is complete.

Industrial Production Methods

In industrial settings, potassium hydrogen phthalate is produced on a larger scale using similar reaction conditions. The process involves the continuous addition of phthalic anhydride and potassium hydroxide to a reactor, followed by crystallization and purification steps to obtain the final product. The crystallized potassium hydrogen phthalate is then dried and packaged for distribution.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium hydrogen phthalate undergoes several types of chemical reactions, including:

Acid-Base Reactions: It acts as a weak acid and can react with strong bases to form potassium phthalate.

Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.

Decomposition: Upon heating, it decomposes to form phthalic anhydride and water.

Common Reagents and Conditions

Acid-Base Reactions: Common reagents include strong bases such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature.

Esterification: Reagents include alcohols and acid catalysts such as sulfuric acid. The reaction is conducted under reflux conditions.

Decomposition: Heating is required, typically at temperatures above 200°C.

Major Products Formed

Acid-Base Reactions: Potassium phthalate.

Esterification: Esters of phthalic acid.

Decomposition: Phthalic anhydride and water.

Wissenschaftliche Forschungsanwendungen

Potassium hydrogen phthalate is widely used in scientific research due to its stability and well-defined properties. Some of its applications include:

Standardization of Solutions: It is used as a primary standard for calibrating pH meters and preparing standard solutions for titrations.

Buffer Solutions: It is used in the preparation of buffer solutions for various biochemical and analytical applications.

Analytical Chemistry: It is used as a reference material in analytical chemistry for the determination of acid and base concentrations.

Environmental Testing: It is used in environmental testing laboratories for the calibration of instruments and validation of analytical methods.

Wirkmechanismus

The mechanism of action of potassium hydrogen phthalate in acid-base reactions involves the donation of a proton (H⁺) from the carboxyl group to a base. This proton transfer results in the formation of potassium phthalate and water. In esterification reactions, the carboxyl group reacts with an alcohol to form an ester and water, facilitated by an acid catalyst.

Vergleich Mit ähnlichen Verbindungen

Potassium hydrogen phthalate can be compared with other similar compounds such as:

Sodium Hydrogen Phthalate: Similar in structure and used for similar applications, but with sodium as the cation instead of potassium.

Potassium Biphthalate: Another name for potassium hydrogen phthalate, highlighting its role as a biphthalate salt.

Phthalic Acid: The parent compound from which potassium hydrogen phthalate is derived, used in the production of plasticizers and resins.

Potassium hydrogen phthalate is unique due to its high purity, stability, and well-defined properties, making it an ideal primary standard for various analytical applications.

Eigenschaften

Molekularformel |

C15H13NaO7S |

|---|---|

Molekulargewicht |

360.3 g/mol |

IUPAC-Name |

sodium;(5-methoxycarbonyl-2-phenylmethoxyphenyl) sulfate |

InChI |

InChI=1S/C15H14O7S.Na/c1-20-15(16)12-7-8-13(14(9-12)22-23(17,18)19)21-10-11-5-3-2-4-6-11;/h2-9H,10H2,1H3,(H,17,18,19);/q;+1/p-1 |

InChI-Schlüssel |

WGYFASLUYTXWBO-UHFFFAOYSA-M |

Kanonische SMILES |

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)

![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(methylaminomethyl)phenyl]borinic acid](/img/structure/B13836610.png)

![3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal](/img/structure/B13836622.png)

![4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol](/img/structure/B13836638.png)

![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)